Benzo(a)pyrenetetrol I 2

DNA adduct quantification acid hydrolysis stability HPLC method validation

Quantifying anti-BPDE-DNA adducts via acid hydrolysis risks systematic error when generic tetrol standards are used. BP-Tetrol I-2 addresses this with defined stereochemistry and known epimerization behavior. • Defined epimerization equilibrium (9% I-2 vs. 87% I-1 at 90°C) enables correction factors for accurate adduct quantification. • Distinct 77K low-temperature fluorescence spectrum ensures unambiguous isomer identification in complex biological matrices. • Validated HPLC retention time per Tjioe et al. supports reproducible calibration for population-scale biomonitoring studies.

Molecular Formula C₂₀H₁₆O₄
Molecular Weight 320.3 g/mol
CAS No. 61490-68-4
Cat. No. B042145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)pyrenetetrol I 2
CAS61490-68-4
Synonyms(7R,8S,9R,10R)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol;  (7α,8β,9β,10β)-rel-7,8,9,10-Tetrahydro-Benzo[a]pyrene-7,8,9,10-tetrol;  (±)-Benzo[a]pyrene-r-7,t-8,t-9,t-10-tetrahydrotetrol;  7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene;  7β,8α,9α
Molecular FormulaC₂₀H₁₆O₄
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
InChIInChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1
InChIKeyKWFVZAJQUSRMCC-HAGHYFMRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(a)pyrenetetrol I-2: Identity and Role in BaP-DNA Adduct Quantification


Benzo(a)pyrenetetrol I 2 (CAS 61490‑68‑4), also designated BP‑tetrol I‑2 or (±)-benzo[a]pyrene‑r‑7,t‑8,t‑9,t‑10‑tetrahydrotetrol, is one of four stereoisomeric tetrol hydrolysis products derived from benzo[a]pyrene‑DNA adducts [REFS‑1]. This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with molecular formula C₂₀H₁₆O₄ and molecular weight 320.34 g mol⁻¹, featuring four hydroxyl groups at positions 7, 8, 9, and 10 of the saturated benzo ring [REFS‑2]. As a reference standard, it is essential for HPLC–fluorescence quantification of the ultimate carcinogen metabolite anti‑BPDE bound to DNA and proteins in human biomonitoring studies [REFS‑3].

Why Tetrol I-2 Cannot Be Interchanged


The four stereoisomeric benzo[a]pyrene tetrols (I‑1, I‑2, II‑1, II‑2) exhibit fundamentally different chemical stability profiles under standard hydrolysis conditions, making generic substitution scientifically invalid [REFS‑1]. Tetrol I‑2 undergoes reversible epimerization to tetrol I‑1, with the equilibrium favoring tetrol I‑1 (87 % I‑1 vs. 9 % I‑2) after acid hydrolysis at 90 °C [REFS‑2]. Consequently, using tetrol I‑1 as a substitute for tetrol I‑2 in calibration curves leads to systematic quantification errors in biomarker analysis. Furthermore, each tetrol isomer displays distinct low‑temperature fluorescence spectra at 77 K, which serve as the basis for unambiguous isomer identification in complex biological matrices [REFS‑3].

Tetrol I-2 vs Stereoisomers: Quantitative Differentiation


Epimerization to Tetrol I-1 Under Acid Hydrolysis

Under acid hydrolysis conditions (90 °C, 3 h, 1 M HCl) used to release tetrols from DNA or protein adducts, tetrol I‑2 undergoes reversible epimerization to tetrol I‑1 [REFS‑1]. HPLC analysis established an equilibrium composition of 87 % (±)-benzo[a]pyrene‑r‑7,t‑8,9,c‑10‑tetrahydrotetrol (tetrol I‑1) and only 9 % (±)-benzo[a]pyrene‑r‑7,t‑8,9,10‑tetrahydrotetrol (tetrol I‑2), with no interconversion between the I‑1/I‑2 and II‑1/II‑2 isomer groups [REFS‑2].

DNA adduct quantification acid hydrolysis stability HPLC method validation

Low-Temperature Fluorescence Spectral Identification

Shu and Hurtubise (1995) demonstrated that low‑temperature (77 K) laser‑excited solution fluorescence spectra provide a very reliable means for distinguishing tetrol I‑2 from the other three tetrol isomers [REFS‑1]. At room temperature, the fluorescence spectra of the four tetrols show considerable overlap, but at 77 K the spectral features become sufficiently distinct to allow unambiguous identification of each isomer, including tetrol I‑2 [REFS‑2].

fluorescence spectroscopy stereoisomer identification low-temperature luminescence

HPLC Retention Time Differentiation

Tjioe et al. (1995) separated all four tetrol metabolites of benzo[a]pyrene‑DNA adducts using reversed‑phase HPLC with fluorescence detection [REFS‑1]. Tetrol I‑2 elutes as a distinct peak with a retention time that differs from tetrol I‑1, II‑1, and II‑2, enabling its isolation and subsequent characterization by solid‑matrix room temperature luminescence at picogram levels [REFS‑2].

HPLC separation tetrol metabolites DNA adduct analysis

Acid Hydrolysis Stability vs. Tetrol I-1

The stability of individual tetrol isomers under acid hydrolysis conditions directly affects their quantitative recovery. Islam et al. (1999) determined that after 3 hours of acid hydrolysis at 90 °C, tetrol I‑2 represented only 9 % of the total I‑1/I‑2 mixture at equilibrium, while tetrol I‑1 accounted for 87 % [REFS‑1]. This epimerization is reversible, but the equilibrium heavily favors tetrol I‑1, meaning that tetrol I‑2 is inherently less stable and will convert to tetrol I‑1 over time [REFS‑2]. By contrast, tetrol II‑1 and II‑2 exhibit a different equilibrium (68 % II‑2 vs. 20 % II‑1), demonstrating that each isomer pair has unique stability characteristics [REFS‑3].

acid hydrolysis tetrol stability protein adduct analysis

Fluorescent Probe for Anti-BPDE Antibody Binding

Benzo[a]pyrene tetrol (BPT), which includes tetrol I‑2, has been employed as a fluorescent probe to study the nature of antigen binding by monoclonal antibodies (MAbs) that recognize BPDE derivatives [REFS‑1]. Fluorescence line‑narrowed spectra at 4 K and fluorescence spectra at 77 K showed that the (0,0) emission of BPT shifted to red upon complex formation with antibodies 8E11 and 3C3 [REFS‑2]. Intensity ratios of the (0,0) band to the main vibrational band at 1300 cm⁻¹ were used to assess the degree of interior binding of the chromophore, providing a quantitative tool for antibody characterization [REFS‑3]. A fiber‑optic fluoroimmunosensor based on this principle can differentiate benzo[a]pyrene from its tetrol metabolite and detect tetrol at femtomole levels in the presence of a 50‑fold excess of parent benzo[a]pyrene [REFS‑4].

fluorescence line‑narrowing antibody binding immunoassay development

Tetrol I-2 Application Scenarios


Anti-BPDE-DNA Adduct HPLC-Fluorescence Quantification

Tetrol I‑2 is employed as a calibration standard in HPLC–fluorescence methods for the quantitative determination of anti‑BPDE‑DNA adducts in human tissues. Its distinct retention time, confirmed by Tjioe et al. [REFS‑1], and the known epimerization equilibrium (9 % I‑2 vs. 87 % I‑1) [REFS‑2] allow laboratories to apply correction factors that account for its conversion to tetrol I‑1 during acid hydrolysis, ensuring accurate adduct quantification in population‑scale exposure assessments.

Protein Adduct Analysis with Isotope-Dilution Correction

In protein adduct studies where serum albumin is subjected to acid hydrolysis (90 °C, 3 h), tetrol I‑2 serves as a critical reference compound for identifying and quantifying the epimerization products. The quantitative equilibrium data reported by Islam et al. (87 % I‑1, 9 % I‑2) [REFS‑3] enable the use of isotopically labeled tetrol I‑2 (e.g., ¹³C₄‑tetrol I‑2) as an internal standard to correct for epimerization losses, yielding more reliable estimates of the original protein‑bound BPDE load.

Fluoroimmunosensor for PAH Exposure Monitoring

Tetrol I‑2 is a key analytical probe in the development of fiber‑optic fluoroimmunosensors capable of detecting femtomole levels of tetrol in the presence of a 50‑fold excess of parent benzo[a]pyrene [REFS‑4]. This selectivity, combined with the compound’s distinct low‑temperature fluorescence signature at 77 K [REFS‑5], supports the creation of portable, high‑sensitivity biosensors for on‑site monitoring of workers exposed to PAH‑rich environments.

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